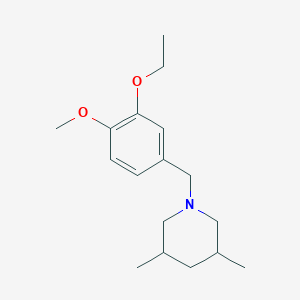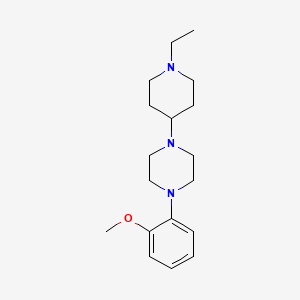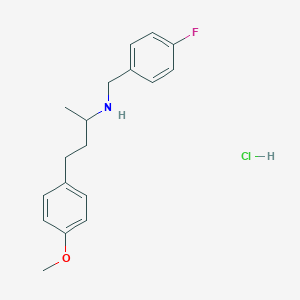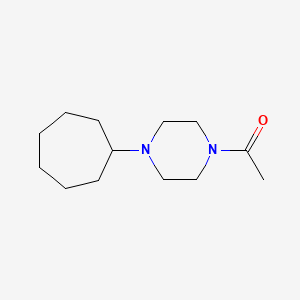![molecular formula C17H28N2O2 B3853965 2-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol](/img/structure/B3853965.png)
2-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol
Overview
Description
2-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a 4-methoxyphenyl group and a butan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)-2-butanone, which is then reacted with piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and quality control are critical in industrial settings to manage the handling of chemicals and ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring[5][5].
Scientific Research Applications
2-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its binding affinity to various receptors.
Medicine: It has potential therapeutic applications, especially in the treatment of neurological and psychiatric disorders due to its interaction with adrenergic and serotonin receptors.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets serotonin receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting adrenergic receptors.
Urapidil: An antihypertensive agent that acts on adrenergic receptors.
Uniqueness
2-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol is unique due to its specific structural features, which confer distinct binding properties and pharmacological effects. Its combination of a piperazine ring with a 4-methoxyphenyl group and a butan-2-yl chain allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[4-[4-(4-methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-15(19-11-9-18(10-12-19)13-14-20)3-4-16-5-7-17(21-2)8-6-16/h5-8,15,20H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNKOKKAZWZUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B3853890.png)
![2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3853896.png)
![1-benzyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B3853898.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3853903.png)
![2,2'-[(5-bromo-2-methoxybenzyl)imino]diethanol](/img/structure/B3853908.png)


![1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-4-ol](/img/structure/B3853928.png)
![N,N,2,2-tetramethyl-N'-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)propane-1,3-diamine](/img/structure/B3853944.png)
![4-[3-[Cyclopropylmethyl(propyl)amino]butyl]phenol](/img/structure/B3853950.png)

![4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine](/img/structure/B3853968.png)

![5-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3853977.png)
